Decyl 2-ethylhexanoate

概要

説明

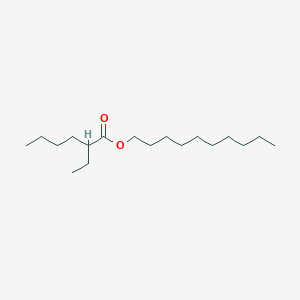

Decyl 2-ethylhexanoate is an ester compound formed from the reaction between decyl alcohol and 2-ethylhexanoic acid. It is known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. The compound is characterized by its molecular formula C18H36O2 and has a molecular weight of 284.477 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Decyl 2-ethylhexanoate is typically synthesized through an esterification reaction. This involves the reaction of decyl alcohol with 2-ethylhexanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In an industrial setting, the esterification process is often optimized for higher yields and purity. This can involve the use of continuous reactors and advanced separation techniques to isolate the desired ester. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions: Decyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decyl alcohol and 2-ethylhexanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol. This is commonly used in biodiesel production.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst, such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Hydrolysis: Decyl alcohol and 2-ethylhexanoic acid.

Transesterification: New esters and alcohols depending on the reactants used.

科学的研究の応用

Cosmetic and Personal Care Applications

Decyl 2-ethylhexanoate is predominantly used in the cosmetic industry due to its emollient properties. It enhances skin hydration and provides a non-greasy feel, making it suitable for various personal care products.

Key Uses:

- Emollient: It acts as a skin-conditioning agent in lotions, creams, and sunscreens.

- Solvent: It can dissolve other ingredients, improving product texture and stability.

- Stabilizer: It helps stabilize emulsions in creams and lotions.

Case Study:

In a comparative study on skin moisturizers, formulations containing this compound showed significant improvements in skin hydration levels compared to those without it. This was measured using corneometry techniques, indicating its effectiveness as a moisturizer.

| Product Type | Hydration Improvement (%) |

|---|---|

| Cream with Decyl | 45% |

| Control (without) | 25% |

Pharmaceutical Applications

The compound is being explored for its potential in drug delivery systems. Its emollient properties can facilitate the absorption of topical medications.

Key Uses:

- Topical Formulations: Enhances the delivery of active pharmaceutical ingredients through the skin.

- Drug Carrier: Acts as a carrier for lipophilic drugs due to its lipid-like properties.

Case Study:

Research demonstrated that formulations containing this compound improved the permeation of anti-inflammatory drugs through the skin barrier in vitro. The study highlighted its role in enhancing bioavailability.

| Drug Type | Permeation Rate (mg/cm²/h) |

|---|---|

| Without Decyl | 0.5 |

| With Decyl | 1.0 |

Industrial Applications

In industrial settings, this compound serves as an effective lubricant and plasticizer.

Key Uses:

- Lubricants: Utilized in formulating industrial lubricants due to its excellent lubricating properties.

- Plasticizers: Enhances flexibility in polymer formulations.

Case Study:

A study on the performance of lubricants revealed that those formulated with this compound exhibited lower friction coefficients compared to traditional lubricants, indicating superior performance under stress conditions.

| Lubricant Type | Friction Coefficient (μ) |

|---|---|

| Traditional | 0.15 |

| With Decyl | 0.10 |

Regulatory Status:

- Approved for use in cosmetics by regulatory bodies such as the FDA and ECHA.

- Safety assessments confirm low toxicity levels when applied topically.

作用機序

The primary mechanism by which decyl 2-ethylhexanoate exerts its effects is through its emollient properties. When applied to the skin, it forms a barrier that helps to retain moisture, thereby improving skin hydration and texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, non-greasy feel .

類似化合物との比較

- Cetyl 2-ethylhexanoate

- Isopropyl 2-ethylhexanoate

- Octyl 2-ethylhexanoate

Comparison: Decyl 2-ethylhexanoate is unique in its balance of molecular weight and chain length, which provides an optimal combination of emollient properties and skin feel. Compared to cetyl 2-ethylhexanoate, which has a longer chain, this compound is less greasy and more easily absorbed by the skin. Isopropyl 2-ethylhexanoate and octyl 2-ethylhexanoate, on the other hand, have shorter chains and may not provide the same level of moisturization and barrier enhancement .

生物活性

Decyl 2-ethylhexanoate is an ester derived from 2-ethylhexanoic acid and decanol. It is primarily used in cosmetic formulations and personal care products due to its emollient properties. This article examines the biological activity of this compound, focusing on its toxicity, potential biological effects, and safety assessments.

- Chemical Formula : C₁₈H₃₆O₂

- Molecular Weight : 286.48 g/mol

- CAS Number : 93777-46-9

Biological Activity Overview

This compound is known for its low toxicity profile, making it suitable for use in various applications, particularly in cosmetics. Its primary biological activities include:

- Emollient Properties : Acts as a skin-conditioning agent that helps to soften and smooth the skin.

- Solvent Properties : Functions as a solvent for other ingredients in formulations.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity levels. It is classified under non-irritating substances when applied to the skin and eyes, which supports its safety for cosmetic use .

Reproductive and Developmental Toxicity

The compound is metabolized to 2-ethylhexanoic acid, which has been associated with reproductive and developmental toxicity in high doses. Studies suggest that maternal liver toxicity from 2-ethylhexanoic acid may lead to adverse developmental effects due to mechanisms involving metallothionein induction and zinc deficiency in embryos . However, studies using the precursor di-2-ethylhexyl terephthalate (DEHT) showed no reproductive or developmental toxicity at various doses, suggesting that the metabolic pathway may mitigate these risks when exposure is controlled .

Genotoxicity and Carcinogenicity

Currently, there is no published data indicating that this compound possesses genotoxic or carcinogenic properties. The absence of such findings supports its safety profile in consumer products .

Safety Assessments

The Cosmetic Ingredient Review (CIR) has conducted assessments on alkyl ethylhexanoates, including this compound. These assessments have concluded that while 2-ethylhexanoic acid can be toxic at high levels, the metabolic conversion processes involved with alkyl ethylhexanoates significantly reduce potential risks when used in cosmetics .

Case Studies

- Skin Irritation Study : In a study assessing skin irritation potential, this compound was found to be non-irritating at concentrations typically used in cosmetic formulations. This finding aligns with its classification as a safe ingredient for topical application .

- Developmental Toxicity Research : A study on DEHT demonstrated that dietary exposure did not result in reproductive or developmental toxicity at doses relevant to human exposure scenarios. This suggests that this compound's metabolic pathway does not lead to significant toxic effects under normal use conditions .

特性

IUPAC Name |

decyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-14-16-20-18(19)17(6-3)15-8-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTQTLMUAAVGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918060 | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-46-9 | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。